3-Methyl-1-pentyne

Catalog No.
S3347281
CAS No.
922-59-8
M.F
C6H10
M. Wt
82.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-pentyne

CAS Number

922-59-8

Product Name

3-Methyl-1-pentyne

IUPAC Name

3-methylpent-1-yne

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3

InChI Key

PLHJCCHSCFNKCC-UHFFFAOYSA-N

SMILES

CCC(C)C#C

Canonical SMILES

CCC(C)C#C
  • 3-Methyl-1-pentyne is a colorless liquid at room temperature [].
  • It's found in geringen Mengen (small quantities) in some natural products but isn't commercially produced in large quantities.
  • Research interest in 3-Methyl-1-pentyne lies in its potential as a starting material for the synthesis of other valuable compounds due to the presence of the carbon-carbon triple bond (alkyne functionality) [, ].

Molecular Structure Analysis

  • The molecule consists of six carbon atoms and ten hydrogen atoms (C6H10).
  • It has a linear carbon chain with a triple bond between the first and second carbon atoms (C≡C) and a methyl group (CH3) attached to the third carbon atom [].
  • The presence of the alkyne functionality makes it reactive and allows for various chemical transformations [].

Chemical Reactions Analysis

    Reactions of Alkynes: As a general understanding, alkynes can undergo various reactions due to the reactivity of the carbon-carbon triple bond. These include addition reactions (e.g., hydrogenation, halogenation), cycloadditions (reactions with multiple reactants forming rings), and Sonogashira coupling (formation of carbon-carbon bonds between two sp-carbon atoms) [].

Physical and Chemical Properties

  • Data on specific physical and chemical properties of 3-Methyl-1-pentyne, such as melting point, boiling point, and solubility, are not readily available in scientific resources.

3-Methyl-1-pentyne itself is not widely studied in biological systems. Its mechanism of action wouldn't be directly relevant in scientific research. However, the mechanisms of reactions it participates in, like Sonogashira coupling, are well-established in organic chemistry [].

  • Information on specific safety hazards associated with 3-Methyl-1-pentyne is limited. However, as with most organic compounds, it's advisable to handle it with proper laboratory precautions, including gloves, safety glasses, and working in a fume hood.
  • Alkynes in general are flammable and can react exothermically (with release of heat) upon combustion.

XLogP3

2.2

Other CAS

922-59-8

Wikipedia

3-Methyl-1-pentyne

Dates

Modify: 2023-08-19

Explore Compound Types